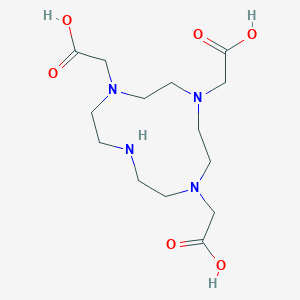

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid

Description

Properties

IUPAC Name |

2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLZCENAOIROSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276042 | |

| Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-37-9 | |

| Record name | 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114873379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DV6KJV7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Reaction Mechanism

The foundational method for DO3A synthesis involves carboxymethylation of 1,4,7,10-tetraazacyclododecane (cyclen) with haloacetic acids in alkaline aqueous media. Bromoacetic or chloroacetic acid reacts with cyclen at molar ratios of 3.2–5:1 under controlled pH (9.5–12.5) and temperature (7–50°C). The reaction proceeds via nucleophilic substitution, where the secondary amines of cyclen attack the α-carbon of the haloacetic acid. Sodium hydroxide maintains alkalinity, facilitating deprotonation of cyclen’s amines and enhancing reactivity.

Key Reaction Steps:

Process Optimization

The patent AU738506B2 details critical parameters for maximizing yield and minimizing byproducts:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Haloacetic Acid Ratio | 3.2–5 mol/mol cyclen | 88–92% |

| pH | 10.0–12.0 | Prevents overalkylation |

| Temperature | 45–50°C | Accelerates kinetics |

| Reaction Time | 24–48 h | Ensures completion |

Example: In a scaled process, 0.634 mol cyclen reacted with 1.972 mol bromoacetic acid at pH 11.3 for 24 hours, followed by hydrolysis at 75°C for 9 hours, yielded 0.589 mol DO3A trisodium salt (93% yield).

Isolation and Characterization of Novel Intermediates

10-Formyl-DO3A (VIa)

A pivotal intermediate, 10-formyl-DO3A, is isolated during carboxymethylation. Its structure was confirmed via -NMR ( for formyl proton) and IR ( for carbonyl). This compound is hydrolyzed in basic conditions to remove the formyl group, ensuring the final product’s purity.

Salt Formation

DO3A is typically isolated as trisodium, tripotassium, or tricalcium salts to enhance solubility. For example, adjusting the reaction mixture to pH 13 with NaOH and heating at 75°C for 16 hours produced a 1.31 mol/L solution of trisodium DO3A.

Alternative Synthetic Approaches

Polymer-Terminated DO3A Conjugates

Recent advances integrate DO3A into macromolecular structures for improved MRI contrast. Kampmann et al. synthesized poly(2-methyl-2-oxazoline) terminated with DO3A(tBu). Key steps include:

-

Ring-Opening Polymerization: 2-Methyl-2-oxazoline polymerized to 30 repeating units.

-

Termination: DO3A(tBu) added at 120°C for 48 hours, achieving 86% termination efficiency.

-

Deprotection: Trifluoroacetic acid (TFA)/water removed tert-butyl groups, exposing DO3A ligands.

-

Gadolinium Complexation: Reacting with GdCl at 50°C for 24 hours yielded 84% complexation.

Relaxivity Performance:

| Polymer | (9.4 T) | Gd Content (mg/mL) |

|---|---|---|

| P3d | 2.32 mM⁻¹s⁻¹ | 0.45 |

| P3b | 1.89 mM⁻¹s⁻¹ | 0.38 |

Industrial-Scale Production Insights

Case Study: Gadoteridol Synthesis

DO3A serves as the precursor for Gadoteridol, an MRI contrast agent. The process involves:

-

Propagation: Reacting DO3A trisodium salt with propylene oxide at pH 12.3 and 35°C.

-

Acidification: Adjusting to pH 1.5 with HCl to precipitate the product.

-

Purification: Dialysis and lyophilization yield clinical-grade material.

Yield Data:

Chemical Reactions Analysis

Types of Reactions

1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Chelation: Forms stable complexes with metal ions such as gadolinium, copper, and zinc.

Substitution: Can undergo substitution reactions where the carboxymethyl groups are replaced with other functional groups.

Common Reagents and Conditions

Chelation: Typically involves metal salts like gadolinium chloride in aqueous or methanolic solutions.

Substitution: Uses reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H26N4O6

- Molecular Weight : 346.38 g/mol

- Structure : DO3A consists of a cyclododecane core with four nitrogen atoms and three carboxymethyl groups attached to it. This structure allows for the formation of stable complexes with metal ions.

Radiopharmaceuticals

DO3A is widely used in the development of radiopharmaceuticals for diagnostic imaging. Its ability to chelate metal ions such as Gallium (Ga) and Lutetium (Lu) makes it an essential component in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

- Gallium Complexes : The synthesis of Gallium-68 labeled probes using DO3A has been reported for PET imaging. These complexes exhibit high stability and favorable pharmacokinetics, making them suitable for cancer diagnostics .

- Lutetium Complexes : Lutetium-177 radiolabeled DO3A derivatives are being explored for targeted radionuclide therapy due to their therapeutic potential against various cancers .

Coordination Chemistry

DO3A serves as a ligand in coordination chemistry due to its ability to form stable complexes with various transition metals. This property is exploited in:

- Metal Ion Detection : DO3A-based sensors have been developed for the detection of metal ions such as lead and cadmium in environmental samples due to their high selectivity and sensitivity .

- Catalysis : Metal complexes formed with DO3A have been studied for catalytic applications, including oxidation reactions and polymerization processes .

Supramolecular Chemistry

In supramolecular chemistry, DO3A is utilized to create novel materials through self-assembly processes.

- Gel Formation : Research has demonstrated that DO3A can act as a gelator, forming supramolecular gels that exhibit unique mechanical properties. These gels have potential applications in drug delivery systems and tissue engineering .

- Fluorescent Sensors : DO3A derivatives have been incorporated into fluorescent sensing films that can detect organic amines with high sensitivity. These films are promising for applications in environmental monitoring and safety .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through chelation, where it binds to metal ions via its nitrogen and oxygen atoms. This binding forms a stable complex that can alter the properties of the metal ion, such as its solubility and reactivity. In the case of MRI contrast agents, the gadolinium complex enhances the relaxation rate of water protons, improving image contrast .

Comparison with Similar Compounds

Structural and Functional Differences

(1) 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA)

- Structure : DOTA contains four acetic acid arms, compared to three in 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid.

- Metal Coordination : The additional arm in DOTA provides an octadentate coordination environment, forming highly stable complexes with larger ions like Gd(III) (log K ~ 25) .

- Applications : Preferred for PET imaging with Ga-68 and therapeutic radionuclides (e.g., Lu-177) due to superior thermodynamic stability .

- Limitations: Slower complexation kinetics compared to smaller chelators like NOTA .

(2) 1,4,7-Triazacyclononane-1,4,7-triacetic Acid (NOTA)

- Structure : A 9-membered macrocycle with three acetic acid arms.

- Metal Coordination : Forms hexadentate complexes, ideal for smaller ions like Cu(II) (log K ~ 21 for Cu-64) .

- Applications : Superior for Cu-64 labeling due to faster complexation and higher in vivo stability compared to DOTA .

- Thermodynamic Stability : Lower than DOTA for Ga-68, limiting its use in Ga-based PET tracers .

(3) This compound

- Metal Coordination : The three acetic arms create a heptadentate structure, leaving one coordination site available for functionalization or environmental responsiveness (e.g., redox-sensitive contrast agents) .

- Applications : Used in redox-sensitive MRI probes, where the open site enables responsiveness to biochemical changes (e.g., glutathione levels) . Derivatives with acid-sensitive linkers improve tumor-targeting efficacy .

- Stability : Lower thermodynamic stability than DOTA for Gd(III) but sufficient for pH-sensitive applications .

Comparative Data Table

Stability and Kinetic Performance

- Cu-64 Labeling: NOTA exhibits faster complexation kinetics and higher stability with Cu-64 compared to DOTA and this compound. In preclinical studies, NOTA-based PSMA tracers showed 15–20% higher tumor uptake than DOTA analogs .

- Ga-68 Labeling : DOTA remains the gold standard due to its high thermodynamic stability (log K ~ 21 for Ga-68), whereas this compound is less commonly used for Ga-68 .

- Gd(III) MRI Contrast : DOTA-based agents (e.g., Gd-DOTA) dominate clinical use, but this compound derivatives are emerging in research for their responsive properties .

Functionalization and Targeting

- Acid-Sensitive Linkers : this compound derivatives with ω-tritylthio alkyl chains enable pH-dependent release in tumors, improving specificity .

- Redox Sensitivity : The open coordination site in its Gd(III) complex allows reversible binding to thiol-containing molecules (e.g., glutathione), enhancing contrast in hypoxic tumors .

- NOTA and DOTA: Primarily used for conjugation to peptides or antibodies without inherent environmental responsiveness .

Biological Activity

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DOTA) is a versatile chelating agent widely used in medical imaging and targeted radionuclide therapy. This compound's biological activity is primarily attributed to its ability to form stable complexes with various metal ions, which enhances its utility in diagnostic and therapeutic applications.

DOTA is a cyclic tetraamine with four nitrogen atoms and three carboxylic acid groups. Its molecular formula is , and it has a molecular weight of approximately 288.34 g/mol. The structure allows for the coordination of metal ions through the nitrogen atoms and carboxylate groups, facilitating the formation of stable chelates.

DOTA's biological activity can be understood through its interaction with metal ions:

- Chelation : DOTA effectively binds to metal ions such as gadolinium (Gd), lutetium (Lu), and copper (Cu), forming stable complexes that can be utilized in imaging and therapy.

- Targeting Tumors : When conjugated to biomolecules like peptides or antibodies, DOTA-labeled compounds can target specific tumor cells, enhancing the delivery of therapeutic agents directly to cancerous tissues.

Imaging

DOTA is extensively used in radiopharmaceuticals for imaging applications:

- MRI Contrast Agents : DOTA-Gd complexes are employed as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties, which enhance image contrast.

- Positron Emission Tomography (PET) : DOTA-labeled compounds are used in PET imaging for tracking biological processes and diagnosing diseases such as cancer.

Therapeutic Applications

The therapeutic potential of DOTA is significant:

- Radionuclide Therapy : DOTA can be conjugated with radioactive isotopes like for targeted radionuclide therapy (TRNT). This approach allows for localized radiation delivery to tumors while minimizing damage to surrounding healthy tissues.

- Clinical Trials : Several clinical studies have demonstrated the efficacy of DOTA-conjugated radiopharmaceuticals in treating various cancers. For instance, studies involving have shown promising results in neuroendocrine tumors.

Case Study 1: Alzheimer's Disease Imaging

A study investigated the use of DOTA-based complexes for imaging amyloid-beta plaques in Alzheimer’s disease models. The research demonstrated that DOTA-labeled compounds showed high brain uptake in transgenic mice models compared to wild-type mice, indicating potential for early diagnosis of Alzheimer's disease through non-invasive imaging techniques .

Case Study 2: Targeted Radionuclide Therapy

In another study focusing on targeted radionuclide therapy using , patients with metastatic neuroendocrine tumors exhibited significant tumor reduction after treatment. The study highlighted the effectiveness of DOTA as a chelator that stabilizes radioactive isotopes for therapeutic use while maintaining low toxicity levels .

Comparative Analysis of DOTA Complexes

The following table summarizes the biological activity and applications of various DOTA-metal complexes:

Q & A

Q. How to address inconsistencies in HSA-binding affinity of DO3A complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.